Cas no 2138081-19-1 (3-(4-Nitrobenzenesulfonyl)-3,9-diazaspiro[5.5]undecane)
![3-(4-Nitrobenzenesulfonyl)-3,9-diazaspiro[5.5]undecane structure](https://www.kuujia.com/scimg/cas/2138081-19-1x500.png)
3-(4-Nitrobenzenesulfonyl)-3,9-diazaspiro[5.5]undecane Chemical and Physical Properties
Names and Identifiers
-
- 2138081-19-1
- EN300-1167288
- 3-(4-nitrobenzenesulfonyl)-3,9-diazaspiro[5.5]undecane
- 3-(4-Nitrobenzenesulfonyl)-3,9-diazaspiro[5.5]undecane
-
- Inchi: 1S/C15H21N3O4S/c19-18(20)13-1-3-14(4-2-13)23(21,22)17-11-7-15(8-12-17)5-9-16-10-6-15/h1-4,16H,5-12H2
- InChI Key: BGDMJXJAKXXPMK-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(N1CCC2(CCNCC2)CC1)(=O)=O
Computed Properties
- Exact Mass: 339.12527733g/mol
- Monoisotopic Mass: 339.12527733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 516
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 104Ų
3-(4-Nitrobenzenesulfonyl)-3,9-diazaspiro[5.5]undecane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1167288-2500mg |
2138081-19-1 | 2500mg |
$1509.0 | 2023-10-03 | |||
Enamine | EN300-1167288-50mg |
2138081-19-1 | 50mg |
$647.0 | 2023-10-03 | |||
Enamine | EN300-1167288-1000mg |
2138081-19-1 | 1000mg |
$770.0 | 2023-10-03 | |||
Enamine | EN300-1167288-250mg |
2138081-19-1 | 250mg |
$708.0 | 2023-10-03 | |||
Enamine | EN300-1167288-5000mg |
2138081-19-1 | 5000mg |
$2235.0 | 2023-10-03 | |||
Enamine | EN300-1167288-500mg |
2138081-19-1 | 500mg |
$739.0 | 2023-10-03 | |||
Enamine | EN300-1167288-10000mg |
2138081-19-1 | 10000mg |
$3315.0 | 2023-10-03 | |||
Enamine | EN300-1167288-1.0g |
2138081-19-1 | 1g |
$0.0 | 2023-06-08 | |||
Enamine | EN300-1167288-100mg |
2138081-19-1 | 100mg |
$678.0 | 2023-10-03 |
3-(4-Nitrobenzenesulfonyl)-3,9-diazaspiro[5.5]undecane Related Literature
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
Additional information on 3-(4-Nitrobenzenesulfonyl)-3,9-diazaspiro[5.5]undecane
Introduction to 3-(4-Nitrobenzenesulfonyl)-3,9-diazaspiro[5.5]undecane (CAS No. 2138081-19-1)
3-(4-Nitrobenzenesulfonyl)-3,9-diazaspiro[5.5]undecane, identified by the Chemical Abstracts Service Number (CAS No.) 2138081-19-1, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This spirocyclic sulfonamide derivative combines a nitro-substituted benzene sulfonyl group with a diazaspiro framework, making it a promising candidate for further exploration in therapeutic applications.
The molecular structure of 3-(4-Nitrobenzenesulfonyl)-3,9-diazaspiro[5.5]undecane consists of a spiro linkage between a seven-membered and an eleven-membered ring system, each containing nitrogen atoms. The presence of the 4-nitrobenzenesulfonyl moiety introduces a strong electron-withdrawing effect, which can influence the compound's reactivity and binding interactions with biological targets. This feature makes it particularly interesting for designing molecules with enhanced binding affinity and selectivity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of such complex molecules with greater accuracy. The spirocyclic architecture of 3-(4-Nitrobenzenesulfonyl)-3,9-diazaspiro[5.5]undecane is predicted to contribute to favorable solubility and metabolic stability, which are critical factors for drug-like properties. These predictions are supported by experimental data from related sulfonamide derivatives, which have shown promising results in preclinical studies.
In the context of medicinal chemistry, sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The 4-nitrobenzenesulfonyl group in this compound may enhance its interaction with biological targets by increasing electronic density and improving hydrogen bonding capabilities. This has led to investigations into its potential as an intermediate in the synthesis of novel therapeutic agents.
One of the most exciting areas of research involving 3-(4-Nitrobenzenesulfonyl)-3,9-diazaspiro[5.5]undecane is its application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, division, and signal transduction. Dysregulation of kinase activity is associated with various diseases, particularly cancer. The unique structural features of this compound make it a versatile scaffold for designing kinase inhibitors with high specificity and low toxicity.
Recent studies have demonstrated that spirocyclic compounds can exhibit superior binding affinities to protein targets compared to linear analogs due to their rigid three-dimensional structures. The diazaspiro framework in 3-(4-Nitrobenzenesulfonyl)-3,9-diazaspiro[5.5]undecane is expected to stabilize the binding interactions by restricting conformational flexibility. This rigidity is further enhanced by the presence of multiple hydrogen bond donors and acceptors within the molecule.
The 4-nitrobenzenesulfonyl group not only contributes to the compound's electronic properties but also serves as a handle for further chemical modifications. Researchers have explored various strategies to derivatize this scaffold, including introduction of different substituents on the benzene ring or modifications to the spirocyclic core. These modifications aim to optimize pharmacological profiles such as solubility, bioavailability, and target specificity.
Another area of interest is the potential application of 3-(4-Nitrobenzenesulfonyl)-3,9-diazaspiro[5.5]undecane in treating neurological disorders. The spirocyclic structure has been shown to cross the blood-brain barrier more efficiently than linear compounds, making it an attractive candidate for central nervous system (CNS) drug development. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects by modulating neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 3-(4-Nitrobenzenesulfonyl)-3,9-diazaspiro[5.5]undecane presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires multi-step synthesis involving careful control of reaction conditions to ensure high yield and purity. However, advances in synthetic methodologies have made it possible to construct complex molecules like this one with increasing efficiency.
In conclusion,3-(4-Nitrobenzenesulfonyl)-3,9-diazaspiro[5.5]undecane (CAS No. 2138081-19-1) is a structurally intriguing compound with significant potential in medicinal chemistry and drug discovery. Its unique combination of structural features makes it an attractive scaffold for designing novel therapeutic agents targeting various diseases, particularly cancer and neurological disorders. Further research is warranted to fully explore its pharmacological properties and develop next-generation pharmaceuticals based on this promising scaffold.
2138081-19-1 (3-(4-Nitrobenzenesulfonyl)-3,9-diazaspiro[5.5]undecane) Related Products
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)




